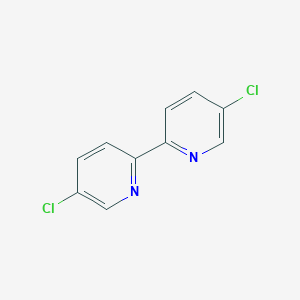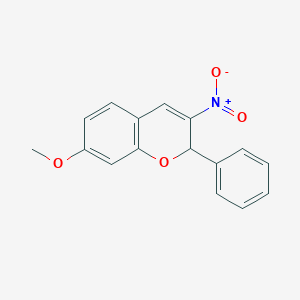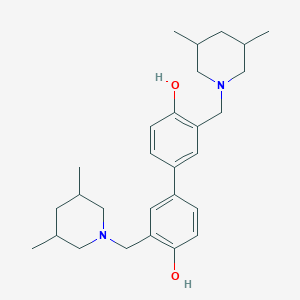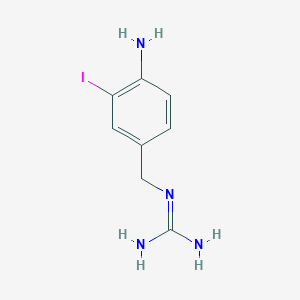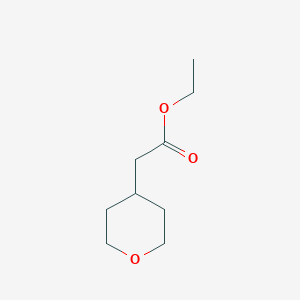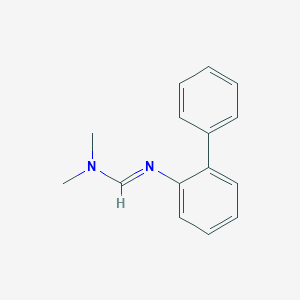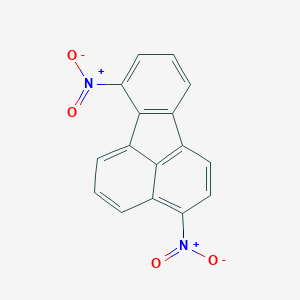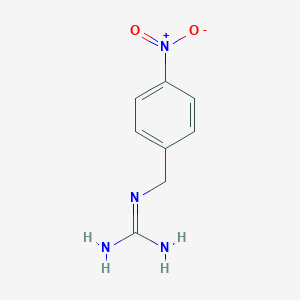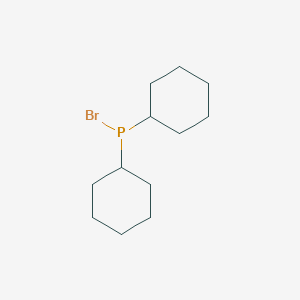
Bromo(dicyclohexyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo(dicyclohexyl)phosphane, also known as PhPCl2Br, is a chemical compound that is used in various scientific research applications. This compound is a phosphorus-based reagent that is commonly used in organic synthesis and catalysis. In
Aplicaciones Científicas De Investigación
Bromo(dicyclohexyl)phosphane is widely used in organic synthesis and catalysis. It is used as a reagent for the preparation of phosphine oxide derivatives and as a ligand for transition metal-catalyzed reactions. This compound is also used in the synthesis of biologically active compounds such as natural products and pharmaceuticals.
Mecanismo De Acción
Bromo(dicyclohexyl)phosphane acts as a nucleophile in organic reactions. It can undergo substitution reactions with various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides. This compound can also form complexes with transition metals, which can then undergo various catalytic reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Bromo(dicyclohexyl)phosphane. However, it is known that this compound is not used in drug development or for medical purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bromo(dicyclohexyl)phosphane is a useful reagent for organic synthesis and catalysis. It is relatively easy to synthesize and has a high yield. This compound is also stable and can be stored for extended periods. However, it is important to handle this compound with care as it is toxic and can cause skin irritation and respiratory problems.
Direcciones Futuras
There are several future directions for research on Bromo(dicyclohexyl)phosphane. One direction is the development of new synthetic methods that use this compound as a reagent. Another direction is the exploration of new catalytic reactions that use this compound as a ligand. Additionally, the use of Bromo(dicyclohexyl)phosphane in the synthesis of biologically active compounds could be further explored. Overall, Bromo(dicyclohexyl)phosphane is a useful compound with many potential applications in scientific research.
Métodos De Síntesis
Bromo(dicyclohexyl)phosphane can be synthesized by reacting dicyclohexylphosphine with bromine chloride. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is then purified by distillation or recrystallization. The yield of the reaction is typically high, and the purity of the product can be confirmed by NMR spectroscopy.
Propiedades
Número CAS |
100384-03-0 |
|---|---|
Nombre del producto |
Bromo(dicyclohexyl)phosphane |
Fórmula molecular |
C12H22BrP |
Peso molecular |
277.18 g/mol |
Nombre IUPAC |
bromo(dicyclohexyl)phosphane |
InChI |
InChI=1S/C12H22BrP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 |
Clave InChI |
SCUJZKWBTRNTDD-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)P(C2CCCCC2)Br |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)Br |
Sinónimos |
Dicyclohexylphosphinbromid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



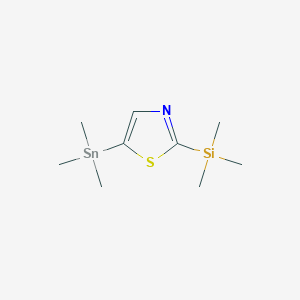
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
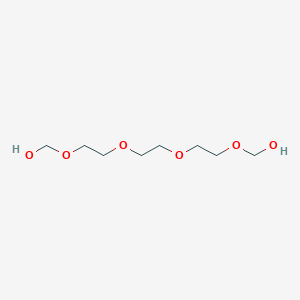
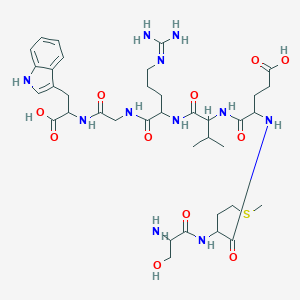
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
